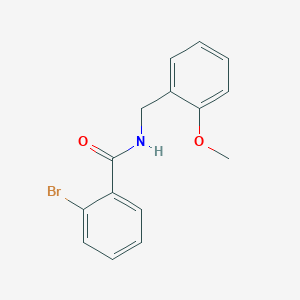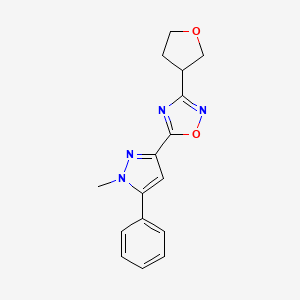
2-bromo-N-(2-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(2-methoxybenzyl)benzamide is a compound of interest in various fields of chemistry and pharmacology. While the specific compound's detailed applications are excluded as per the request, it's important to note that its structural components suggest its utility in the synthesis of complex molecules and potential biological activities.
Synthesis Analysis
The synthesis of similar compounds has been reported through the reaction of 2-bromobenzoyl chloride with (2-methoxyphenyl)methanamine, under conditions that favor the formation of benzamide derivatives. For instance, derivatives like 2-bromo-N-(2,4-difluorobenzyl)benzamide have been synthesized in high yields, suggesting that a similar approach could be applied for the target compound (Efraín Polo et al., 2019).
Molecular Structure Analysis
Crystal structure and theoretical studies, such as those conducted on closely related compounds, reveal that these molecules can crystallize in monoclinic systems with specific space groups. The supramolecular packing in these structures often involves hydrogen bonding and intermolecular interactions, which are crucial for the stability of the crystal form (Efraín Polo et al., 2019).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, bromination, and interactions with metal ions, leading to a range of products depending on the conditions. These reactions are often utilized to explore the chemical properties of these compounds and to synthesize novel derivatives with potential biological activities.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. Studies using X-ray crystallography provide detailed insights into the arrangement of atoms within the crystal lattice and how this affects the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties of 2-bromo-N-(2-methoxybenzyl)benzamide and related compounds are determined by functional groups, such as the bromo substituent and the benzamide moiety. These groups influence the compound's reactivity, including its ability to participate in further chemical transformations and its interactions with biological targets.
- (Efraín Polo et al., 2019): This study provides insights into the synthesis and crystal structure of a closely related compound, which could be extrapolated to understand the target compound's characteristics.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitory Properties
- Synthesis and Carbonic Anhydrase Inhibitory Properties : A study by Balaydın, Şentürk, Göksu, and Menzek (2012) reported the synthesis of bromophenol derivatives, including 2-bromo-N-(2-methoxybenzyl)benzamide, and their promising inhibitory activity on human carbonic anhydrase isozymes. These compounds showed potential as drug candidates for treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antibacterial Properties
- Antibacterial Bromophenols from Marine Red Alga : A study conducted by Xu, Fan, Yan, Li, Niu, and Tseng (2003) isolated bromophenol derivatives from the marine alga Rhodomela confervoides. These compounds, including analogs of 2-bromo-N-(2-methoxybenzyl)benzamide, displayed moderate to significant antibacterial activity against various strains of bacteria (Xu et al., 2003).
Antidopaminergic Properties
- Synthesis and Antidopaminergic Properties of Bromo-Dimethoxybenzamides : Högberg, de Paulis, Johansson, Kumar, Hall, and Ogren (1990) synthesized (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. These demonstrated significant antidopaminergic properties, suggesting their potential use in exploring dopamine D-2 mediated responses (Högberg et al., 1990).
Crystal Structure and Theoretical Studies
- Crystal Structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide : Polo, Morales-Bayuelo, Orozco-Ugarriza, Henao, Galdámez, and Gutiérrez (2019) studied the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an analog of 2-bromo-N-(2-methoxybenzyl)benzamide. The study provided insights into the molecular structure and theoretical aspects of such compounds, useful for the synthesis of phenanthridinone (Polo et al., 2019).
Selective Radical Cyclisation
- Selective Radical Cyclisation to Tetrahydrofuran Derivatives : Esteves, Ferreira, and Medeiros (2007) explored the catalyzed reduction of compounds including 2-bromo-N-(2-methoxybenzyl)benzamide derivatives. This study showcased the potential of these compounds in the selective radical cyclisation, leading to the formation of tetrahydrofuran derivatives (Esteves et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQVHBFVVJDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)

![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)




![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)